molecular formula C12H23BrO3 B14443797 10-Hydroxydecyl bromoacetate CAS No. 77419-02-4

10-Hydroxydecyl bromoacetate

Cat. No.: B14443797
CAS No.: 77419-02-4
M. Wt: 295.21 g/mol
InChI Key: NRKYPDHYKCXALR-UHFFFAOYSA-N
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Description

10-Hydroxydecyl bromoacetate is an organic compound with the molecular formula C12H23BrO3 It is a bromoacetate ester derivative, characterized by the presence of a hydroxyl group on the decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydecyl bromoacetate typically involves the esterification of 10-hydroxydecanoic acid with bromoacetyl bromide. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

10-Hydroxydecanoic acid+Bromoacetyl bromide10-Hydroxydecyl bromoacetate+HBr\text{10-Hydroxydecanoic acid} + \text{Bromoacetyl bromide} \rightarrow \text{this compound} + \text{HBr} 10-Hydroxydecanoic acid+Bromoacetyl bromide→10-Hydroxydecyl bromoacetate+HBr

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxydecyl bromoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-hydroxydecanoic acid and bromoacetic acid.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form a fully saturated alkane chain.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives such as azides, thiocyanates, and ethers.

    Ester Hydrolysis: 10-Hydroxydecanoic acid and bromoacetic acid.

    Oxidation and Reduction: Corresponding ketones or alkanes.

Scientific Research Applications

10-Hydroxydecyl bromoacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 10-Hydroxydecyl bromoacetate involves its reactivity as an electrophile due to the presence of the bromoacetate group. This allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

    Ethyl bromoacetate: Another bromoacetate ester, used in organic synthesis and as a lachrymator.

    Methyl bromoacetate: Similar to ethyl bromoacetate but with a methyl ester group.

    Bromoacetic acid: The parent acid of bromoacetate esters, used in various chemical reactions.

Uniqueness: 10-Hydroxydecyl bromoacetate is unique due to the presence of the hydroxyl group on the decyl chain, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from simpler bromoacetate esters and enhances its utility in specific applications.

Properties

CAS No.

77419-02-4

Molecular Formula

C12H23BrO3

Molecular Weight

295.21 g/mol

IUPAC Name

10-hydroxydecyl 2-bromoacetate

InChI

InChI=1S/C12H23BrO3/c13-11-12(15)16-10-8-6-4-2-1-3-5-7-9-14/h14H,1-11H2

InChI Key

NRKYPDHYKCXALR-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOC(=O)CBr)CCCCO

Origin of Product

United States

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